molecular formula C24H16N2O4S B2765739 N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922031-87-6

N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2765739
CAS No.: 922031-87-6
M. Wt: 428.46
InChI Key: OFZLIUUVNSWWEO-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a thiazole ring, a benzodioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Benzoylation: The thiazole intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Coupling with Benzodioxole: The benzoylated thiazole is coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzodioxole rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. It also exhibits anti-inflammatory properties by modulating inflammatory pathways. Additionally, its potential anticancer activity is being explored, particularly in targeting specific cancer cell lines.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its diverse chemical reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(5-benzoylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-4-carboxamide

Uniqueness

N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs. For example, the presence of both benzoyl and phenyl groups on the thiazole ring enhances its lipophilicity and potential membrane permeability, which can be advantageous in drug design.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4S/c27-21(16-9-5-2-6-10-16)22-20(15-7-3-1-4-8-15)25-24(31-22)26-23(28)17-11-12-18-19(13-17)30-14-29-18/h1-13H,14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZLIUUVNSWWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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